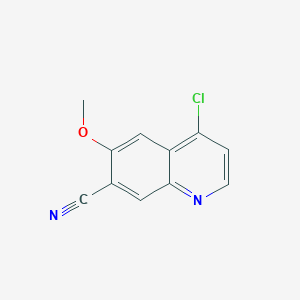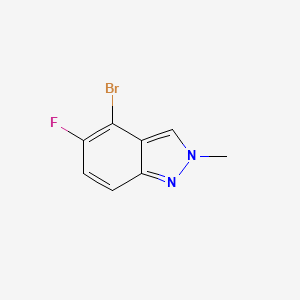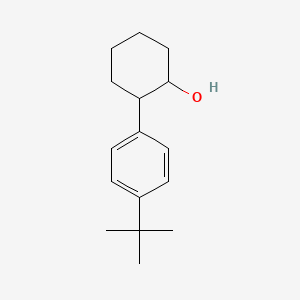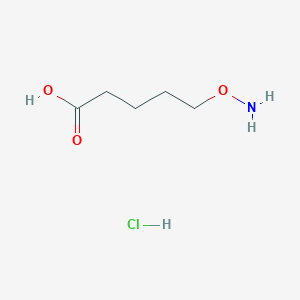
4-Chloro-6-methoxyquinoline-7-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-6-methoxyquinoline-7-carbonitrile is a chemical compound with the molecular formula C11H7ClN2O. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methoxyquinoline-7-carbonitrile typically involves multiple steps. One common method starts with the preparation of 4-cyano-3-methoxyaniline. This intermediate is then subjected to a series of reactions, including cyclization and chlorination, to yield the final product .
-
Step 1: Synthesis of 4-cyano-3-methoxyaniline
- React 4-cyano-3-hydroxyaniline with dimethyl carbonate in the presence of potassium carbonate and tetrabutylammonium bromide at 110°C.
- Isolate the product by filtration and recrystallization.
-
Step 2: Cyclization
- React the intermediate with polyphosphoric acid at 90°C to form 6-cyano-7-methoxy-4-quinolinone.
- Isolate the product by filtration and drying.
-
Step 3: Chlorination
- React 6-cyano-7-methoxy-4-quinolinone with thionyl chloride at reflux temperature.
- Isolate the product by filtration and drying.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-6-methoxyquinoline-7-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids or amides.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of various substituted quinolines.
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of amines.
Hydrolysis: Formation of carboxylic acids or amides.
Wissenschaftliche Forschungsanwendungen
4-Chloro-6-methoxyquinoline-7-carbonitrile has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, including kinase inhibitors.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Used in the production of dyes, pigments, and other specialty chemicals
Wirkmechanismus
The mechanism of action of 4-Chloro-6-methoxyquinoline-7-carbonitrile depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors. For example, it can inhibit tyrosine kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cancer cell growth and proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloro-7-methoxyquinoline-6-carboxamide
- 4-Chloro-7-methoxyquinoline-6-carboxylate
- 4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile
Uniqueness
4-Chloro-6-methoxyquinoline-7-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitrile group allows for further functionalization, making it a versatile intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C11H7ClN2O |
|---|---|
Molekulargewicht |
218.64 g/mol |
IUPAC-Name |
4-chloro-6-methoxyquinoline-7-carbonitrile |
InChI |
InChI=1S/C11H7ClN2O/c1-15-11-5-8-9(12)2-3-14-10(8)4-7(11)6-13/h2-5H,1H3 |
InChI-Schlüssel |
XJBOCWDQVNIFRU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=CN=C2C=C1C#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,2-dimethoxy-[1,3]benzodioxolo[5,6-c]phenanthridine;hydrochloride](/img/structure/B13907976.png)
![3-[3-(methylamino)propyl]-1H-benzimidazol-2-one](/img/structure/B13907984.png)







![1-isopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B13908023.png)



